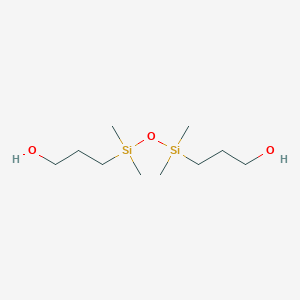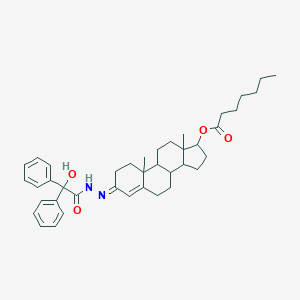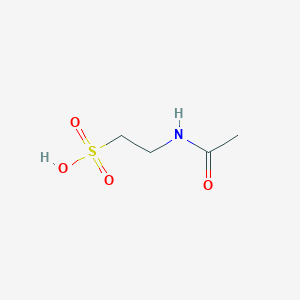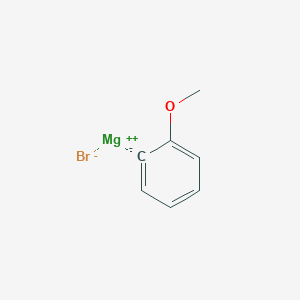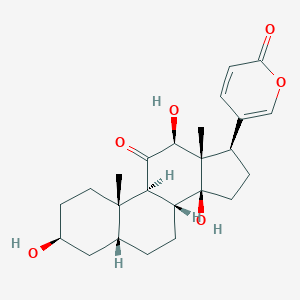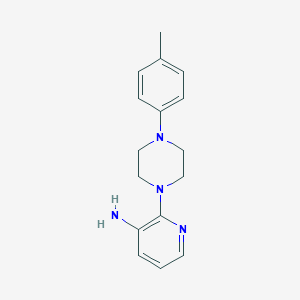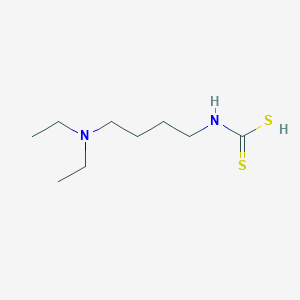
Carbamic acid, N-(4-(diethylamino)butyl)dithio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-(4-(diethylamino)butyl)dithio- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiol-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
Mecanismo De Acción
The mechanism of action of Carbamic acid, N-(4-(diethylamino)butyl)dithio- is not fully understood, but it is known to act as a thiol-based antioxidant. It is believed to work by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines and to activate various signaling pathways that are involved in cell survival and growth.
Efectos Bioquímicos Y Fisiológicos
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has a wide range of biochemical and physiological effects. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer effects, making it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- in lab experiments is its potent antioxidant properties. This makes it a useful tool for studying oxidative stress and antioxidant activity. Additionally, its anti-inflammatory and anti-cancer effects make it a promising candidate for the study of cancer and inflammation. However, one limitation of using Carbamic acid, N-(4-(diethylamino)butyl)dithio- is that it can be difficult to work with due to its thiol-based nature. It can also be unstable under certain conditions, which can make it challenging to use in some experiments.
Direcciones Futuras
There are many potential future directions for research on Carbamic acid, N-(4-(diethylamino)butyl)dithio-. One area of interest is in the study of its neuroprotective effects, as it has been shown to have potential for use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, there is potential for the development of new drugs or therapies based on Carbamic acid, N-(4-(diethylamino)butyl)dithio-, which could have important implications for the treatment of various diseases.
Métodos De Síntesis
Carbamic acid, N-(4-(diethylamino)butyl)dithio- can be synthesized using a variety of methods. One of the most common methods involves the reaction of diethylamine with 1,4-dibromobutane to form 4-(diethylamino)butyl bromide. This compound is then reacted with sodium dithiocarbamate to form Carbamic acid, N-(4-(diethylamino)butyl)dithio-. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Aplicaciones Científicas De Investigación
Carbamic acid, N-(4-(diethylamino)butyl)dithio- has been used in a variety of scientific research applications. One of the most common applications is in the study of oxidative stress and antioxidant activity. It has been shown to have potent antioxidant properties and can protect cells from oxidative damage. Additionally, it has been used in the study of cancer and inflammation, as it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Propiedades
Número CAS |
18997-70-1 |
|---|---|
Nombre del producto |
Carbamic acid, N-(4-(diethylamino)butyl)dithio- |
Fórmula molecular |
C9H20N2S2 |
Peso molecular |
220.4 g/mol |
Nombre IUPAC |
4-(diethylamino)butylcarbamodithioic acid |
InChI |
InChI=1S/C9H20N2S2/c1-3-11(4-2)8-6-5-7-10-9(12)13/h3-8H2,1-2H3,(H2,10,12,13) |
Clave InChI |
DWUHFPYGGOZFIF-UHFFFAOYSA-N |
SMILES isomérico |
CCN(CC)CCCCN=C(S)S |
SMILES |
CCN(CC)CCCCNC(=S)S |
SMILES canónico |
CCN(CC)CCCCNC(=S)S |
Otros números CAS |
18997-70-1 |
Sinónimos |
N-[4-(Diethylamino)butyl]carbamodithioic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



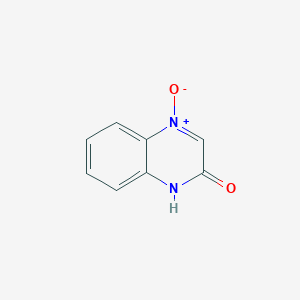
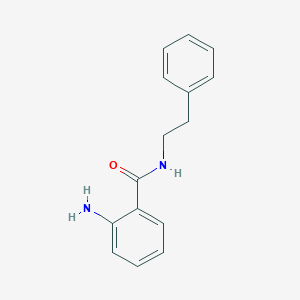
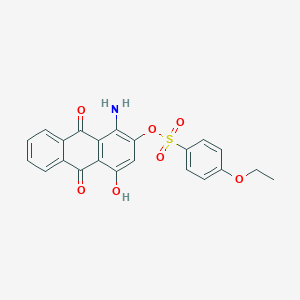
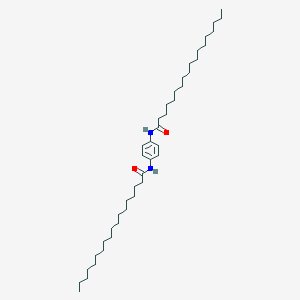
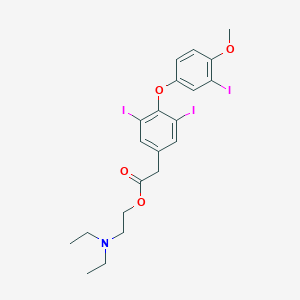
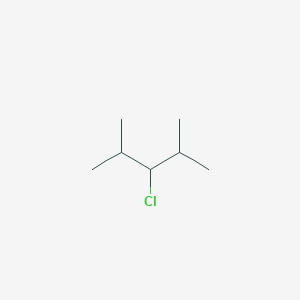
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
